Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate
Description
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate is a substituted azetidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 2-methoxy-5-methylphenyl-substituted hydroxy group at the 3-position of the azetidine ring. This compound belongs to a class of molecules frequently utilized as intermediates in pharmaceutical synthesis due to the versatility of the azetidine scaffold, which allows for structural modifications to optimize drug-like properties such as solubility, metabolic stability, and target binding affinity .
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4/c1-11-6-7-13(20-5)12(8-11)16(19)9-17(10-16)14(18)21-15(2,3)4/h6-8,19H,9-10H2,1-5H3 |
InChI Key |
SVXFNKRQIVLPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C2(CN(C2)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Oxidation of Tert-Butyl 3-Hydroxyazetidine-1-Carboxylate
The ketone intermediate is synthesized via oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4). A green, high-yield method employs a microchannel reactor with TEMPO-H₂O₂ :
- Procedure :
V-4 (10.0 g, 57.7 mmol), TEMPO (0.18 g, 1.15 mmol), and CH₂Cl₂ (120 mL) are premixed and fed into a microchannel reactor at 6.5 g/min. Simultaneously, 30% H₂O₂ is introduced at 4.5 g/min with a 30 s residence time. Post-reaction, the organic phase is isolated, concentrated, and crystallized in n-heptane to yield V-5 (9.1 g, 92.1%) with 99.07% HPLC purity. - Advantages :
Alternative Catalytic Oxidation
A Co(II)/NHPI/O₂ system in CH₃CN achieves comparable efficiency:
- Conditions :
V-4 (5.0 g, 28.8 mmol), N-hydroxyphthalimide (0.94 g, 5.76 mmol), and Co(OAc)₂ (0.14 g) in acetic acid, with O₂ at 90 s residence time. Yield: 85%.
Grignard Addition to Introduce the Aryl Group
Preparation of 2-Methoxy-5-Methylphenylmagnesium Bromide
Ketone-Alkyne Coupling
The ketone V-5 undergoes nucleophilic addition with the Grignard reagent:
Stereochemical Considerations
The reaction proceeds via a planar sp² hybridized carbonyl, yielding a racemic mixture. Chiral auxiliaries or asymmetric catalysis are unexplored in current literature but represent a potential optimization avenue.
Cyclization Strategies for Azetidine Core Formation
Ammonium Salt-Mediated Cyclization
Patent CN111362852A discloses a cyclization route using γ-amino alcohols and aryl-substituted carbonyl compounds:
Limitations
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Key Advantage |
|---|---|---|---|---|
| Grignard Addition | 78% | >99% | High | Direct, minimal byproducts |
| TEMPO-H₂O₂ Oxidation | 92% | 99.07% | Moderate | Green chemistry, continuous flow |
| Co(II)/NHPI Oxidation | 85% | 98% | High | Cost-effective catalyst |
| Ammonium Salt Cyclization | 68% | 95% | Low | No organometallic reagents required |
Industrial-Scale Considerations
Microchannel Reactor Advantages
Solvent Selection
- THF : Preferred for Grignard reactions but requires stringent drying.
- n-Heptane : Ideal for crystallization due to low polarity.
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Aromatic vs. Aliphatic Substituents
- Target Compound : The 3-hydroxy group is substituted with a 2-methoxy-5-methylphenyl ring, introducing steric bulk and aromaticity. This may enhance hydrophobic interactions in drug-receptor binding .
- tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate : Features a methoxymethyl group instead of the aromatic substituent. The smaller, flexible aliphatic chain may improve solubility but reduce binding affinity compared to aromatic analogs. Synthesized via EDCI-HCl-mediated coupling and HPLC purification .
- tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (PB00441) : Contains a hydroxymethyl group, offering hydrogen-bonding capability without steric hindrance. This simpler structure is advantageous for rapid synthetic access .
Fluorinated Derivatives
- Fluorine’s small size minimizes steric disruption .
- tert-butyl 3-fluoro-3-[(methylamino)methyl]azetidine-1-carboxylate (PBN20121223): Combines fluorine with a methylamino group, enabling dual hydrogen-bond donor/acceptor functionality. Such modifications are common in CNS-targeted drugs .
Amino-Functionalized Analogs
- tert-butyl 3-aminoazetidine-1-carboxylate (PB00002): The free amino group allows for further derivatization (e.g., amide coupling), but may reduce stability under acidic conditions .
- tert-butyl 3-{[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}azetidine-1-carboxylate: Incorporates a pyrimidine-linked amino group, suggesting utility in kinase inhibitor design. The nitro group facilitates electrophilic substitution reactions .
Physicochemical Properties
- Aromatic Substituents : Increase lipophilicity (logP) and may reduce aqueous solubility.
- Fluorine : Lowers pKa of adjacent groups, enhancing bioavailability.
- Hydroxymethyl/Amino Groups: Improve solubility via hydrogen bonding but may increase metabolic susceptibility.
Data Table: Key Azetidine Derivatives
Biological Activity
Tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate, with the CAS number 1498368-17-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₆H₂₃NO₄
- Molecular Weight : 293.36 g/mol
- Structure : The compound contains a tert-butyl group and a methoxy-substituted phenyl ring attached to an azetidine core, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : It has been noted for its inhibitory effects on certain enzymes, which can lead to altered metabolic pathways in cells.
- Cell Proliferation : Preliminary studies suggest that this compound may inhibit cell proliferation in specific cancer cell lines, indicating potential anti-cancer properties.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (breast cancer) | 0.126 | Induction of apoptosis |
| MCF10A (non-cancerous) | >2.5 | Less affected compared to MDA-MB-231 |
The selectivity index indicates that the compound preferentially affects cancerous cells over non-cancerous cells, suggesting a favorable therapeutic window.
Case Studies
A notable case study involved the administration of this compound in a mouse model inoculated with MDA-MB-231 cells. The results showed:
- Reduction in Tumor Size : Mice treated with the compound exhibited a significant reduction in tumor size compared to control groups.
- Metastasis Inhibition : The compound also demonstrated the ability to inhibit lung metastasis in this model, outperforming some standard treatments.
Comparative Analysis
To understand the effectiveness of this compound, it is useful to compare it with other known compounds:
| Compound | IC₅₀ (µM) | Targeted Cancer Type |
|---|---|---|
| Tert-butyl 3-hydroxy... | 0.126 | Triple-negative breast cancer |
| Standard Chemotherapy Agent | 0.75 | Various cancers |
| Novel Compound X | 0.200 | Breast cancer |
This table illustrates that Tert-butyl 3-hydroxy... has superior potency against certain cancer types compared to standard therapies.
Q & A
Basic: What are the optimal synthetic routes for preparing tert-butyl 3-hydroxy-3-(2-methoxy-5-methylphenyl)azetidine-1-carboxylate?
The synthesis typically involves azetidine ring formation and subsequent functionalization. A common strategy uses tert-butyl carbamate-protected azetidine intermediates. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo condensation with substituted aryl groups, followed by hydroxylation or reduction (e.g., using NaBH4 or LiAlH4) to introduce the hydroxy group . Key challenges include regioselectivity in aryl coupling and minimizing side reactions during hydroxylation. Methodologies from analogous compounds (e.g., tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate) suggest using anhydrous conditions and catalytic bases like K2CO3 to improve yields .
Basic: How is the stereochemistry of the azetidine ring confirmed in this compound?
X-ray crystallography is the gold standard for unambiguous stereochemical assignment. For instance, SHELXL (a widely used refinement program) enables precise determination of bond angles and torsional parameters in crystal structures . Alternatively, advanced NMR techniques (e.g., NOESY or ROESY) can infer spatial proximity of protons. For tert-butyl-protected azetidines, coupling constants in -NMR (e.g., -values for adjacent protons on the azetidine ring) provide clues about ring puckering .
Advanced: How can researchers resolve contradictions in spectroscopic data arising from different synthetic routes?
Divergent data (e.g., unexpected -NMR shifts or LC-MS impurities) often stem from residual solvents, byproducts, or epimerization. Systematic approaches include:
- Parallel synthesis : Compare intermediates from alternative routes (e.g., tert-butyl 3-oxoazetidine vs. tert-butyl 3-iodoazetidine precursors) to identify consistent spectral features .
- HPLC-MS/MS : Detect low-abundance impurities (e.g., deprotected azetidines or aryl coupling byproducts) using high-resolution mass spectrometry .
- Dynamic NMR : Probe conformational flexibility at elevated temperatures to distinguish dynamic effects from structural anomalies .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitutions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like tert-butyl deprotection or hydroxyl group functionalization. Focus on:
- Electrostatic potential maps : Identify nucleophilic attack sites on the azetidine ring.
- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar aprotic solvents (e.g., DMF or THF) .
Validated against experimental data (e.g., kinetic isotope effects), these models guide reagent selection (e.g., TFA vs. HCl for Boc deprotection) .
Basic: What analytical techniques are critical for purity assessment?
- HPLC-DAD/ELSD : Quantify residual solvents (e.g., DCM or ethyl acetate) and detect diastereomers.
- Elemental Analysis : Confirm C, H, N, S content to ±0.3% deviation.
- TGA/DSC : Assess thermal stability and polymorphic transitions, critical for storage conditions .
Advanced: How does the methoxy-methylphenyl substituent influence the compound’s stability under acidic conditions?
The electron-donating methoxy group enhances aryl ring stability but may accelerate azetidine ring opening in strong acids. Accelerated degradation studies (e.g., 0.1 M HCl at 40°C) with LC-MS monitoring can quantify degradation products (e.g., tert-butyl alcohol or aryl aldehydes) . For long-term storage, lyophilization or inert atmosphere (N2/Ar) is recommended .
Advanced: What strategies enable selective functionalization of the hydroxyl group without azetidine ring cleavage?
- Protecting group chemistry : Temporarily protect the hydroxyl as a silyl ether (e.g., TBSCl) or acetate before reactions like Mitsunobu alkylation .
- Metal-catalyzed coupling : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) using boronate esters of the aryl moiety preserve the azetidine core .
Basic: How is the tert-butyl carbamate group removed without damaging the azetidine ring?
Controlled deprotection with TFA in DCM (1:4 v/v, 0°C to RT) selectively cleaves the Boc group. Quenching with cold ether precipitates the free amine, which can be isolated via filtration . Avoid prolonged exposure to strong acids to prevent ring hydrolysis.
Advanced: Can this compound serve as a precursor for bioactive molecules?
Yes. The azetidine scaffold is a rigid pharmacophore for targeting enzymes (e.g., kinases) or GPCRs. Advanced applications include:
- Prodrug synthesis : Conjugate the hydroxyl group to phosphate esters for enhanced bioavailability.
- Radiolabeling : Introduce via nucleophilic substitution on the aryl ring for PET imaging .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they mitigated?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
